(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
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Description
(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.216. The purity is usually 95%.
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Scientific Research Applications
Analog Synthesis and Structural Analysis
Analogs of "(Z)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide" have been synthesized and structurally analyzed to explore their potential applications. For instance, the title compounds including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others are analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These compounds are known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which is significant in cancer research. The molecular structures of these compounds are very similar, displaying similar crystal packing and hydrogen-bonding networks, which may contribute to their effectiveness in binding the shallow ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).
Application in Material Science
Novel metallophthalocyanines derived from (E)-3-(3-bromophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, which is structurally related to the compound , have been synthesized and characterized. These complexes exhibit significant aggregation properties and electrochemical behavior, suggesting their potential use in materials science, particularly in the development of novel materials with specific electronic or photonic properties (Aktaş Kamiloğlu et al., 2020).
Stereoselective Synthesis
Research into the stereoselective synthesis of enamides, which are structurally related to "this compound," has been conducted to explore the synthesis of geometrically defined di-, tri-, and tetrasubstituted enamides. This synthesis is crucial for the production of bioactive pharmacophores in various natural products, highlighting the compound's relevance in synthetic organic chemistry and drug design (Trost, Cregg, & Quach, 2017).
Advanced Organic Synthesis Techniques
In the realm of organic synthesis, studies have focused on methods such as the Pd-catalyzed hydroamidation of electron-deficient terminal alkynes for the stereoselective synthesis of Z-enamides. This research is indicative of the ongoing efforts to develop more efficient and selective synthesis pathways for compounds including and related to "this compound," with potential applications in pharmaceuticals and organic materials (Panda & Mothkuri, 2012).
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-2-21-7-3-6-18-15(20)12(10-17)8-11-4-5-14(19)13(16)9-11/h4-5,8-9,19H,2-3,6-7H2,1H3,(H,18,20)/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHSCCCYJGXJKS-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.